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Abstract
YS-201, also known as Diperdipine, is a dihydropyridine-type calcium channel antagonist with

the chemical formula C24H31N3O6. As a member of this class of drugs, YS-201 exhibits

potent vasodilatory effects by blocking L-type calcium channels, making it a compound of

interest for the potential treatment of cardiovascular conditions such as angina pectoris and

hypertension. This technical guide provides a comprehensive overview of the structure,

synthesis, and known pharmacological properties of YS-201, including detailed experimental

protocols and data presented for ease of comparison and replication.

Chemical Structure and Properties
YS-201 is chemically designated as 3-ethyl 5-(2-(piperidin-1-yl)ethyl) 2,6-dimethyl-4-(3-

nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Its structure is characterized by a central

dihydropyridine ring, which is essential for its activity as a calcium channel blocker.
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Property Value

IUPAC Name

3-O-ethyl 5-O-(2-piperidin-1-ylethyl) 2,6-

dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-

3,5-dicarboxylate

Synonyms Diperdipine, YS-201

CAS Number 108852-42-2

Molecular Formula C24H31N3O6

Molecular Weight 457.5 g/mol

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)--

INVALID-LINK--

[O-])C(=O)OCCN3CCCCC3)C)C

Synthesis of YS-201
The synthesis of YS-201, like other dihydropyridine derivatives, is typically achieved through

the Hantzsch dihydropyridine synthesis.[1][2][3] This multicomponent reaction involves the

condensation of an aldehyde, a β-ketoester, and a nitrogen donor.

General Hantzsch Dihydropyridine Synthesis Protocol
The Hantzsch reaction is a versatile method for the synthesis of dihydropyridines.[1][2][3] The

general scheme involves the reaction of an aldehyde, two equivalents of a β-ketoester, and an

ammonia source.

Experimental Workflow for Hantzsch Dihydropyridine Synthesis
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Caption: General workflow for the Hantzsch synthesis of 1,4-dihydropyridines.

Postulated Synthesis of YS-201
While a specific detailed protocol for YS-201 is not readily available in the surveyed literature, a

plausible synthetic route can be postulated based on the principles of the Hantzsch reaction,

utilizing the specific precursors for YS-201.

Reactants:

3-Nitrobenzaldehyde

Ethyl acetoacetate
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2-(Piperidin-1-yl)ethyl 3-aminocrotonate (as the nitrogen and second β-dicarbonyl source)

Postulated Experimental Protocol:

Reaction Setup: A mixture of 3-nitrobenzaldehyde, ethyl acetoacetate, and 2-(piperidin-1-

yl)ethyl 3-aminocrotonate in a suitable solvent (e.g., ethanol or isopropanol) is prepared in a

round-bottom flask.

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up and Purification: After the reaction is complete, the solvent is removed under

reduced pressure. The resulting crude product is then purified, commonly by recrystallization

from a suitable solvent or by column chromatography on silica gel, to yield the pure YS-201.

Mechanism of Action and Signaling Pathway
YS-201 functions as a calcium channel antagonist, specifically targeting L-type voltage-gated

calcium channels (Ca_v1.2) predominantly found in vascular smooth muscle cells.[4] By

blocking these channels, YS-201 inhibits the influx of extracellular calcium ions into the cells.

This reduction in intracellular calcium leads to the relaxation of vascular smooth muscle,

resulting in vasodilation and a subsequent decrease in blood pressure.

The signaling cascade initiated by the binding of YS-201 to L-type calcium channels involves

several downstream effects that contribute to its antihypertensive properties.

Signaling Pathway of YS-201 in Vascular Smooth Muscle Cells
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Caption: Signaling cascade of YS-201 leading to vasodilation and blood pressure reduction.
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Pharmacological Data
While specific IC50 values for YS-201 from standardized assays are not widely published, its

pharmacological profile is expected to be comparable to other dihydropyridine calcium channel

blockers. These compounds typically exhibit high affinity for L-type calcium channels in

vascular smooth muscle.

Parameter Expected Range/Effect
Reference Compound
Example (Nifedipine)

IC50 (L-type Ca²⁺ channels)
Nanomolar to low micromolar

range
~10⁻⁸ M

Effect on Vascular Smooth

Muscle

Potent relaxation and

vasodilation
Strong vasodilation

Hemodynamic Effects

Reduction in systemic vascular

resistance, decrease in blood

pressure

Significant reduction in blood

pressure

Note on Experimental Protocols:

Calcium Channel Blocking Activity Assay: The potency of YS-201 can be determined using in

vitro electrophysiological techniques such as the whole-cell patch-clamp method on isolated

vascular smooth muscle cells.[5][6] This technique allows for the direct measurement of ion

channel currents and the effect of the compound on these currents.

Cell Preparation: Vascular smooth muscle cells are isolated and cultured.

Electrophysiology: A glass micropipette forms a high-resistance seal with the cell

membrane. The membrane potential is clamped at a holding potential (e.g., -80 mV), and

depolarizing voltage steps are applied to elicit calcium currents.

Data Acquisition: The inward calcium currents are recorded in the absence and presence

of varying concentrations of YS-201.

Analysis: The concentration-response curve is plotted to determine the IC50 value, which

is the concentration of YS-201 that inhibits 50% of the calcium current.
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Vascular Reactivity Assay: The vasodilatory effect of YS-201 can be assessed using isolated

arterial rings (e.g., rat aorta) mounted in an organ bath.

Tissue Preparation: Arterial rings are suspended in a physiological salt solution and pre-

contracted with an agent like potassium chloride (KCl) or phenylephrine.

Drug Application: Cumulative concentrations of YS-201 are added to the bath.

Measurement: The relaxation of the arterial rings is measured isometrically.

Analysis: A concentration-response curve is generated to determine the EC50 value,

representing the concentration of YS-201 that produces 50% of the maximal relaxation.

Conclusion
YS-201 (Diperdipine) is a dihydropyridine-based calcium channel antagonist with a clear

mechanism of action involving the blockade of L-type calcium channels in vascular smooth

muscle. Its synthesis can be achieved through the well-established Hantzsch reaction. Further

detailed in-vitro and in-vivo studies are warranted to fully elucidate its pharmacological profile

and therapeutic potential. This guide provides a foundational understanding for researchers

and professionals in the field of drug development to further explore the properties and

applications of YS-201.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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